Methyl 5-cyano-6-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-hydroxy-4-(2-methoxyphenyl)-3,4-dihydropyridine-3-carboxylate
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Overview
Description
Compounds with structures similar to the one you provided often belong to a class of organic compounds known as heterocyclic compounds . These compounds contain a ring structure that includes atoms of at least two different elements. In this case, the compound contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of such compounds often involves reactions with various nucleophiles and electrophiles . For example, enaminones can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 .Molecular Structure Analysis
The molecular structure of such compounds can be elucidated from their spectral information . Techniques such as NMR, IR, and MS are often used for this purpose .Chemical Reactions Analysis
The chemical reactivity of these compounds is often due to the presence of functional groups such as cyano, carbonyl, and amino groups . These groups can participate in various chemical reactions, leading to the formation of a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined by various analytical techniques. For example, the melting point can be determined by differential scanning calorimetry, and the presence of functional groups can be confirmed by infrared spectroscopy .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides using a palladium catalyst. Methyl 5-cyano-6-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-hydroxy-4-(2-methoxyphenyl)-3,4-dihydropyridine-3-carboxylate can serve as an organoboron reagent in SM coupling reactions . Its mild reaction conditions and functional group tolerance make it valuable for synthesizing complex molecules.
Azo Dye Derivatives
Azo dyes find applications in various fields, including textiles, cosmetics, and pharmaceuticals. Methyl 5-cyano-6-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-hydroxy-4-(2-methoxyphenyl)-3,4-dihydropyridine-3-carboxylate derivatives may exhibit interesting dye properties. Researchers can explore their color, stability, and potential use as colorants or indicators .
Mechanism of Action
properties
IUPAC Name |
methyl 5-cyano-6-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5S/c1-14-8-7-9-15(2)22(14)27-19(29)13-34-24-17(12-26)20(16-10-5-6-11-18(16)32-3)21(23(30)28-24)25(31)33-4/h5-11,20-21H,13H2,1-4H3,(H,27,29)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXALDXYNCMYYPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=C(C(C(C(=O)N2)C(=O)OC)C3=CC=CC=C3OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-cyano-6-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-hydroxy-4-(2-methoxyphenyl)-3,4-dihydropyridine-3-carboxylate |
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